2-Cyano-5-phenylpenta-2,4-dienoyl chloride
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Overview
Description
2-Cyano-5-phenylpenta-2,4-dienoyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a cyano group, a phenyl group, and a penta-2,4-dienoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-phenylpenta-2,4-dienoyl chloride typically involves the reaction of ketene dithioacetal with aromatic ketone compounds. The process is carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, and subsequent intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-phenylpenta-2,4-dienoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield amides, while Diels-Alder reactions produce cycloaddition products.
Scientific Research Applications
2-Cyano-5-phenylpenta-2,4-dienoyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-phenylpenta-2,4-dienoyl chloride involves its reactivity with various nucleophiles and electrophiles. The cyano group and the conjugated diene system play crucial roles in its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of amides, cycloaddition products, or other derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-phenylacryloyl chloride
- 2-Cyano-4-phenylbut-2-enoyl chloride
- 2-Cyano-5-phenylpent-2-enoyl chloride
Uniqueness
2-Cyano-5-phenylpenta-2,4-dienoyl chloride is unique due to its conjugated diene system, which imparts distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic and structural characteristics.
Properties
CAS No. |
25519-47-5 |
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Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-cyano-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C12H8ClNO/c13-12(15)11(9-14)8-4-7-10-5-2-1-3-6-10/h1-8H |
InChI Key |
HBENJCUHUYSILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)Cl |
Origin of Product |
United States |
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